

How to prevent degradation of 13-cis-Lycopene during sample extraction?

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Technical Support Center: Extraction of 13-cis-Lycopene

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of **13-cis-Lycopene** during sample extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of **13-cis-Lycopene**, leading to its degradation.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low yield of 13-cis-Lycopene	Isomerization to other forms: 13-cis-Lycopene is known to be one of the least stable lycopene isomers.[1] Exposure to heat, light, and certain solvents can cause it to convert to the more stable all- trans isomer or other cis- isomers.	Minimize exposure to heat and light throughout the extraction process. Work in a dimly lit room or use amber-colored glassware. Keep samples on ice or in a refrigerated environment whenever possible.
Oxidative degradation: Lycopene, in general, is susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and heat.[1]	Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent (e.g., 0.05% w/v).	
Inconsistent results between extractions	Variable exposure to light and heat: Even minor differences in the duration of light exposure or temperature fluctuations between experiments can lead to varying levels of degradation.	Standardize the extraction protocol to ensure consistent timing for each step and maintain a constant, low temperature throughout the procedure.
Solvent purity and composition: The choice and purity of the extraction solvent can impact the stability of lycopene isomers. Lycopene in organic solvents is prone to ready isomerization.[2]	Use high-purity (HPLC grade) solvents. A common and effective solvent mixture for lycopene extraction is a combination of a nonpolar solvent with a more polar one to facilitate extraction from the sample matrix.	



Presence of unexpected peaks in chromatogram

Formation of degradation products: The appearance of additional peaks may indicate the breakdown of 13-cis-Lycopene into other compounds due to oxidation or other degradation pathways.

Implement the preventative measures mentioned above, such as using antioxidants, protecting from light, and maintaining low temperatures, to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of **13-cis-Lycopene** during extraction?

A1: The primary factors leading to the degradation of **13-cis-Lycopene** are exposure to heat, light, and oxygen.[1] **13-cis-Lycopene** is particularly unstable compared to other isomers.[1] Furthermore, once extracted from the protective matrix of the sample (e.g., tomato tissue), lycopene becomes significantly more susceptible to isomerization and degradation in organic solvents.[2]

Q2: How can I minimize the isomerization of 13-cis-Lycopene to other forms?

A2: To minimize isomerization, it is crucial to control the extraction environment. This includes:

- Temperature Control: Conduct the extraction at low temperatures (e.g., on ice or at 4°C).
- Light Protection: Use amber glassware or cover your glassware with aluminum foil to protect the sample from light. Work in a dimly lit environment.
- Rapid Processing: Minimize the duration of the extraction process to reduce the time the sample is exposed to potentially degrading conditions.

Q3: What is the role of antioxidants in preventing **13-cis-Lycopene** degradation?

A3: Antioxidants, such as Butylated Hydroxytoluene (BHT), are added to the extraction solvents to inhibit oxidative degradation of lycopene.[2] They work by scavenging free radicals that can initiate the breakdown of the lycopene molecule.







Q4: Which solvent system is recommended for extracting **13-cis-Lycopene** while ensuring its stability?

A4: While no single solvent system will completely prevent degradation, a mixture of a nonpolar solvent like hexane with more polar solvents such as acetone and ethanol is commonly used for efficient extraction. The addition of an antioxidant like BHT to the solvent mixture is highly recommended to enhance stability.

Q5: How should I store my extracts to maintain the integrity of **13-cis-Lycopene**?

A5: For short-term storage, keep the extracts in a tightly sealed, amber vial at or below 4°C. For long-term storage, it is advisable to evaporate the solvent under a stream of nitrogen and store the dried extract at -20°C or lower.

Quantitative Data Summary

The following table summarizes the stability of lycopene under various conditions. Note that **13-cis-Lycopene** is generally less stable than the all-trans isomer, so conditions that lead to the degradation of total or all-trans-lycopene will have a more pronounced effect on the **13-cis** isomer.



Condition	Matrix	Observation	Reference
Temperature	Safflower Seed Oil	Degradation follows first-order kinetics. Rate constants (k) for total lycopene: 0.048 h ⁻¹ at 75°C, 0.217 h ⁻¹ at 85°C, 0.386 h ⁻¹ at 95°C.	[3]
Tomato Paste in Ethyl Acetate	Refluxing for 1 week minimizes the content of the unstable 13Z-lycopene.	[1]	
Light	Organic Solvent	In the absence of light, lycopene in organic solvent readily isomerizes over time.	[2]
Solvent	Organic Solvent vs. Tomato Matrix	Lycopene is significantly more stable within the tomato matrix compared to when it is in an organic solvent.	[2][4]

Experimental Protocols

Detailed Protocol for Extraction of Lycopene with Minimized Degradation

This protocol integrates best practices to minimize the degradation of **13-cis-Lycopene** during extraction from a sample matrix (e.g., tomato paste).

Materials:

- Sample containing lycopene (e.g., tomato paste)
- Extraction Solvent: Hexane, Acetone, Ethanol (HPLC grade), in a 2:1:1 v/v/v ratio



- Butylated Hydroxytoluene (BHT)
- Deionized water
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Amber-colored glassware (e.g., centrifuge tubes, flasks)
- Homogenizer
- Centrifuge (refrigerated)
- Rotary evaporator or nitrogen evaporator
- Ice bath

Procedure:

- Preparation of Extraction Solvent: Prepare the extraction solvent mixture of hexane, acetone, and ethanol (2:1:1 v/v/v). Add BHT to the solvent mixture to a final concentration of 0.05% (w/v) to inhibit oxidation. Degas the solvent by sonicating under vacuum for 10-15 minutes.
- Sample Preparation: Weigh approximately 1-2 grams of the sample into a pre-chilled, ambercolored centrifuge tube.
- Extraction:
 - Perform all subsequent steps in a dimly lit room or with the glassware wrapped in aluminum foil.
 - Add 10 mL of the chilled extraction solvent (containing BHT) to the sample in the centrifuge tube.
 - Immediately homogenize the sample for 1-2 minutes while keeping the tube in an ice bath to prevent heating.



- Vortex the mixture for 30 seconds.
- Phase Separation:
 - Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.
 - Carefully transfer the upper organic phase (containing lycopene) to a new amber-colored tube.

Re-extraction:

- Repeat the extraction (steps 3 and 4) on the remaining pellet two more times to ensure complete recovery of lycopene.
- Pool all the organic phases.

Washing:

- Add an equal volume of deionized water to the pooled extract and vortex for 30 seconds.
- Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
- Discard the lower aqueous phase.
- Repeat the washing step with a saturated NaCl solution to remove any remaining watersoluble impurities.

Drying:

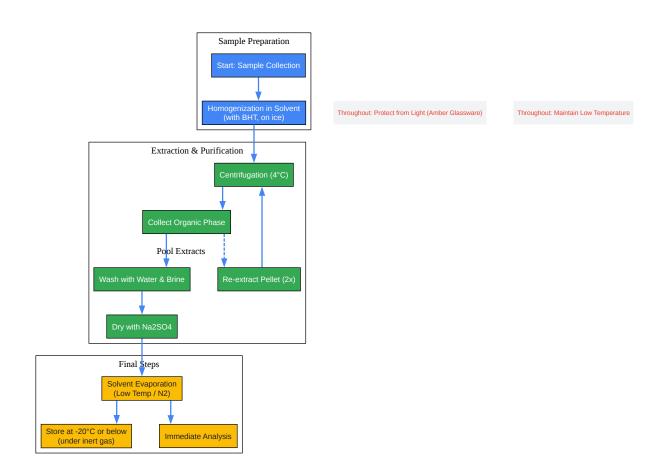
- Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.
- Allow it to sit for 5-10 minutes, then filter or carefully decant the extract into a clean, amber-colored flask.
- Solvent Removal and Storage:
 - Evaporate the solvent using a rotary evaporator at a low temperature (≤ 30°C) or under a gentle stream of nitrogen.



 Once the solvent is completely removed, immediately redissolve the lycopene extract in a suitable solvent for your analysis (e.g., mobile phase for HPLC) or store the dried extract under an inert atmosphere at -20°C or below for long-term storage.

Visualizations





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Caption: Workflow for preventing **13-cis-Lycopene** degradation during extraction.



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